REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:4].Cl.[OH-].[NH4+]>O>[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C(C=1C=CC=CC1)C2CCCCN2.Cl
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.39 g
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with three 100 mL portions of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at about 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(C=1C=CC=CC1)C2CCCCN2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:4].Cl.[OH-].[NH4+]>O>[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C(C=1C=CC=CC1)C2CCCCN2.Cl
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.39 g
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with three 100 mL portions of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at about 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(C=1C=CC=CC1)C2CCCCN2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:4].Cl.[OH-].[NH4+]>O>[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C(C=1C=CC=CC1)C2CCCCN2.Cl
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.39 g
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with three 100 mL portions of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at about 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(C=1C=CC=CC1)C2CCCCN2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |